3-Bromo-5-(bromoacetyl)isoxazole

Chemoselective synthesis Sequential cross-coupling Heterocyclic building blocks

Procure 3-Bromo-5-(bromoacetyl)isoxazole to secure a di-halogenated scaffold that provides two electronically distinct electrophilic carbons on a single heterocyclic core. The C3 ring-bromine enables late-stage Suzuki coupling while the C5 α-bromoketone undergoes immediate nucleophilic displacement, allowing sequential, protecting-group-free functionalization. This orthogonal reactivity is the cornerstone of the patented broxaterol (β₂-selective bronchodilator) synthesis—bromination → reduction → amination—and permits a two-step Hantzsch-Suzuki sequence to 3‑aryl‑5‑(2‑aminothiazol‑4‑yl)isoxazole libraries. Generic monofunctional analogs (e.g., 3-bromo-5-acetylisoxazole or 5-(bromoacetyl)isoxazole lacking the C3‑Br) break these synthetic routes and require de novo process development. For target-ID campaigns, the crystalline nature guarantees precise stoichiometric control during dual installation of photoreactive and reporter groups, delivering homogeneous probe batches.

Molecular Formula C5H3Br2NO2
Molecular Weight 268.89 g/mol
CAS No. 76596-54-8
Cat. No. B1660434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(bromoacetyl)isoxazole
CAS76596-54-8
Molecular FormulaC5H3Br2NO2
Molecular Weight268.89 g/mol
Structural Identifiers
SMILESC1=C(ON=C1Br)C(=O)CBr
InChIInChI=1S/C5H3Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1H,2H2
InChIKeyZIEZUMAWBZSIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(bromoacetyl)isoxazole (CAS 76596-54-8): A Dual-Electrophile Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-5-(bromoacetyl)isoxazole (CAS 76596-54-8), also named 2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanone, is a di-halogenated isoxazole derivative bearing a ring-bromine at C3 and a reactive α-bromoketone side chain at C5. This substitution pattern furnishes two electronically distinct electrophilic carbons on a single heterocyclic scaffold, enabling sequential, orthogonal functionalization in multi-step synthetic sequences . The compound is a documented key intermediate in the patented synthesis of broxaterol (Z 1170), a β₂-selective adrenergic bronchodilator that reached clinical evaluation, establishing its industrial relevance and synthetic provenance [1].

Why 3-Bromo-5-(bromoacetyl)isoxazole Cannot Be Replaced by Simpler Isoxazole or Bromoacetyl Analogs in Demanding Multi-Step Syntheses


Generic substitution fails because common in-class alternatives lack the precise orthogonal electrophilicity required for sequential diversification. Monofunctional analogs such as 3-bromo-5-acetylisoxazole (CAS 76596-53-7) offer only a ring‑halogen for cross‑coupling but no α‑haloketone for nucleophilic displacement . Conversely, 5-(bromoacetyl)isoxazole derivatives that lack the C3‑bromine preclude subsequent Pd‑catalyzed coupling steps. Ethyl 5-(2‑bromoacetyl)isoxazole‑3‑carboxylate (CAS 104776-74-1) introduces an ester group that alters both electronic character and lipophilicity, demanding re‑optimization of reaction conditions and complicating downstream SAR studies. In the broxaterol patent, the sequence bromination → reduction → amination relies specifically on the 3‑bromo‑5‑bromoacetyl architecture; deviation from this substitution pattern would break the established synthetic route and require de novo process development [1].

Quantitative Differentiation of 3-Bromo-5-(bromoacetyl)isoxazole Versus Closest Structural Analogs


Dual Electrophilic Centers Enable Orthogonal Functionalization Not Possible with Mono-Electrophile Analogs

3-Bromo-5-(bromoacetyl)isoxazole contains two electrophilic carbons with distinct reactivity profiles: an aryl bromide at C3 amenable to Pd-catalyzed cross‑coupling (Suzuki, Sonogashira) and an α‑bromoketone at C5 that undergoes selective nucleophilic displacement (e.g., with thiourea or amines) without affecting the ring bromide . In contrast, the closest mono-electrophile analog, 3-bromo-5-acetylisoxazole (CAS 76596-53-7), lacks the α‑haloketone and cannot participate in nucleophilic substitution at the acetyl position; it is limited to cross‑coupling at C3 only . Ethyl 5-(2‑bromoacetyl)isoxazole‑3‑carboxylate (CAS 104776-74-1) places an ester at C3 instead of bromine, altering the electronic landscape and precluding direct arylation at that position .

Chemoselective synthesis Sequential cross-coupling Heterocyclic building blocks

Validated Synthetic Provenance in Clinically Evaluated Drug Molecule (Broxaterol) Provides Documented Route Reliability

The compound is explicitly designated as key intermediate (III) in the patented route to broxaterol hydrochloride (Z 1170), a β₂‑agonist that underwent clinical evaluation for asthma [1]. The patent describes bromination of 3-bromo-5-acetylisoxazole (II) to afford 3-bromo-5-bromacetyl-isoxazole (III), followed by reduction to 1-(3-bromo-isoxazol-5-yl)-2-bromoethanol (IV) and amination to broxaterol [2]. This documented sequence demonstrates that the compound withstands subsequent reduction conditions (retaining both bromines) and that its bromoacetyl group is selectively reducible in the presence of the ring bromide. No peer‑reviewed synthetic route to a clinically studied drug exists for the simpler analog 3-bromo-5-acetylisoxazole or for ethyl 5-(2‑bromoacetyl)isoxazole‑3‑carboxylate.

Process chemistry Drug intermediate Broxaterol synthesis

Melting Point and Physical Form Differentiation from Closest Precursor Analog

3-Bromo-5-(bromoacetyl)isoxazole is a crystalline solid with a reported melting point of 53–54 °C (recrystallized from isopropyl ether) . Its immediate precursor, 3-bromo-5-acetylisoxazole, is reported as a liquid or low-melting solid (predicted mp not available in authoritative databases) . The well-defined melting point of the target compound facilitates purity assessment by DSC or melting‑point apparatus and simplifies handling during weighing and formulation. The predicted boiling point of 337.7 ± 32.0 °C and density of 2.128 ± 0.06 g/cm³ further distinguish it from the precursor (MW 189.99 vs. 268.89 g/mol) .

Solid-state properties Handling and formulation Quality control

Bromoacetyl Group Reactivity Enables Thiazole and Imidazole Heterocycle Formation in One Step

The α‑bromoketone moiety of 3-bromo-5-(bromoacetyl)isoxazole reacts with thioureas under mild conditions to form 2‑aminothiazole rings, a privileged scaffold in kinase inhibitors and GPCR modulators [1]. This reactivity is shared with other bromoacetyl isoxazoles; however, the simultaneous presence of the C3‑bromine on the target compound allows the resulting thiazole‑isoxazole biaryl system to be further elaborated via cross‑coupling without additional halogenation steps. Ethyl 5-(2‑bromoacetyl)isoxazole‑3‑carboxylate, by contrast, yields an ester‑terminated biaryl that requires saponification and re‑activation for further diversification, adding two synthetic steps .

Hantzsch thiazole synthesis Heterocycle annulation Fragment-based drug discovery

Optimal Deployment Scenarios for 3-Bromo-5-(bromoacetyl)isoxazole in Research and Industrial Synthesis


Medicinal Chemistry: Synthesis of C3‑Arylated, C5‑Thiazolyl Isoxazole Kinase Inhibitor Libraries

When a project requires rapid access to a library of 3‑aryl‑5‑(2‑aminothiazol‑4‑yl)isoxazoles for kinase inhibitor screening, 3‑bromo‑5‑(bromoacetyl)isoxazole provides a two‑step route (Hantzsch thiazole formation followed by Suzuki coupling) without intervening functional‑group interconversion . This is not achievable with 3‑bromo‑5‑acetylisoxazole (lacks the α‑haloketone) or ethyl 5‑(2‑bromoacetyl)isoxazole‑3‑carboxylate (requires extra steps to convert ester to aryl bromide), making the target compound the most step‑economical choice for this specific chemotype.

Process Chemistry: Reproducible Scale‑Up of Broxaterol Analogs for Preclinical Candidate Selection

Teams developing next‑generation β₂‑agonists based on the broxaterol pharmacophore can directly replicate the patented bromination‑reduction‑amination sequence using 3‑bromo‑5‑(bromoacetyl)isoxazole as the pivot intermediate [1]. The patent provides detailed experimental conditions (e.g., bromination of (II) with bromine in acetic acid, reduction with NaBH₄), reducing process development time and minimizing the risk of unforeseen reactivity compared to uncharted analogs.

Agrochemical Discovery: Construction of 3,5‑Diaryl Isoxazole Fungicide Candidates via Orthogonal Coupling

Isoxazole‑based fungicides often require two distinct aryl appendages at C3 and C5. 3‑Bromo‑5‑(bromoacetyl)isoxazole permits a sequential strategy: first, nucleophilic displacement of the bromoacetyl group with a phenol or thiol nucleophile to install a C5‑O‑aryl or C5‑S‑aryl linkage; second, Suzuki coupling at C3 to introduce a C3‑aryl group . The orthogonal reactivity eliminates protecting‑group requirements and allows divergent library synthesis from a single batch of starting material, improving procurement efficiency for agrochemical screening programs.

Chemical Biology: Synthesis of Bifunctional Photoaffinity Probes Incorporating an Isoxazole Core

For target‑identification campaigns requiring a photoreactive diazirine or benzophenone at C3 and a biotin tag at C5, the target compound’s dual electrophilicity enables sequential installation of the photoreactive group via Suzuki coupling and the reporter tag via nucleophilic substitution on the bromoacetyl moiety . The crystalline nature of the compound facilitates precise stoichiometric control during probe assembly, critical for obtaining homogeneous probe batches for pull‑down experiments.

Quote Request

Request a Quote for 3-Bromo-5-(bromoacetyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.